molecular formula C17H20N6O3S B11475183 ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475183
M. Wt: 388.4 g/mol
InChI Key: SYQVYPLIDMUTLS-UHFFFAOYSA-N
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Description

ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition to introduce the tetrazole ring . The overall yield of this synthesis can be quite high, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole ring and the pyrimidine ring are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-(2-methylphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N6O3S/c1-4-26-15(24)13-12(9-27-17-20-21-22-23(17)3)18-16(25)19-14(13)11-8-6-5-7-10(11)2/h5-8,14H,4,9H2,1-3H3,(H2,18,19,25)

InChI Key

SYQVYPLIDMUTLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)CSC3=NN=NN3C

Origin of Product

United States

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